molecular formula C10H11NO2 B14860068 (S)-1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid

(S)-1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B14860068
M. Wt: 177.20 g/mol
InChI Key: UZNKRPSOIPMUBF-SECBINFHSA-N
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Description

(4S)-1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines This compound is characterized by a tetrahydroisoquinoline core with a carboxylic acid functional group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization, is a widely used method.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: (4S)-1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroisoquinoline core into more oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: Substitution reactions can introduce different substituents at various positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield different tetrahydroisoquinoline derivatives.

Scientific Research Applications

(4S)-1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of natural products.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific context of its application, such as its role in drug development or biochemical studies.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the carboxylic acid group at the 4th position.

    Isoquinoline: An aromatic compound without the tetrahydro structure.

    Quinoline: Similar to isoquinoline but with a different ring structure.

Uniqueness: (4S)-1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid is unique due to its chiral nature and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(4S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1

InChI Key

UZNKRPSOIPMUBF-SECBINFHSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2CN1)C(=O)O

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C(=O)O

Origin of Product

United States

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